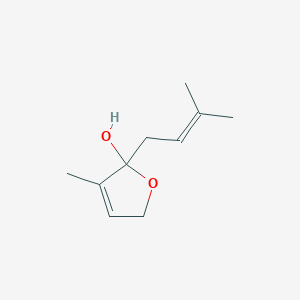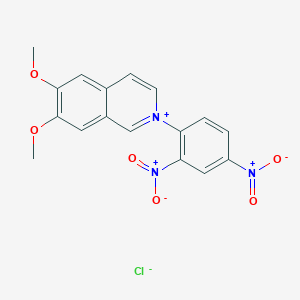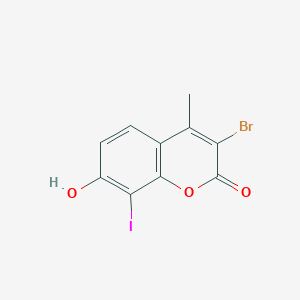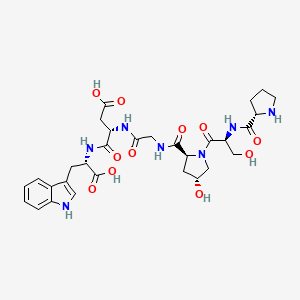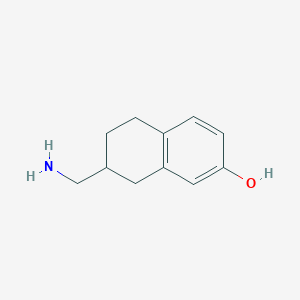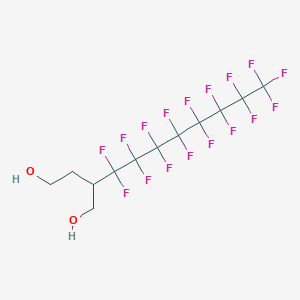
2-(Heptadecafluorooctyl)butane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Heptadecafluorooctyl)butane-1,4-diol is a fluorinated organic compound characterized by the presence of a heptadecafluorooctyl group attached to a butane-1,4-diol backbone. This compound is notable for its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadecafluorooctyl)butane-1,4-diol typically involves the reaction of heptadecafluorooctyl iodide with butane-1,4-diol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds via a nucleophilic substitution mechanism, where the iodide group is replaced by the butane-1,4-diol moiety.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve optimal results. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Heptadecafluorooctyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Heptadecafluorooctyl)butane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of water-repellent coatings and materials with high thermal stability.
Wirkmechanismus
The mechanism of action of 2-(Heptadecafluorooctyl)butane-1,4-diol is largely dependent on its fluorinated structure. The heptadecafluorooctyl group imparts hydrophobicity and chemical resistance, allowing the compound to interact with hydrophobic surfaces and environments. This interaction is crucial in applications such as water-repellent coatings and drug delivery systems, where the compound can form stable interactions with hydrophobic targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediol: A non-fluorinated analog used in the production of plastics and solvents.
2-Butyne-1,4-diol: Another diol with different reactivity due to the presence of a triple bond.
Perfluorooctanoic acid (PFOA): A fluorinated compound with similar hydrophobic properties but different functional groups.
Uniqueness
2-(Heptadecafluorooctyl)butane-1,4-diol is unique due to its combination of a fluorinated alkyl group and a diol backbone. This combination provides a balance of hydrophobicity and reactivity, making it suitable for specialized applications that require both properties. Unlike its non-fluorinated counterparts, this compound offers enhanced thermal stability and resistance to chemical degradation, making it valuable in high-performance materials and coatings.
Eigenschaften
CAS-Nummer |
135440-42-5 |
|---|---|
Molekularformel |
C12H9F17O2 |
Molekulargewicht |
508.17 g/mol |
IUPAC-Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)butane-1,4-diol |
InChI |
InChI=1S/C12H9F17O2/c13-5(14,4(3-31)1-2-30)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h4,30-31H,1-3H2 |
InChI-Schlüssel |
HHXFCKYGOIQRBI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




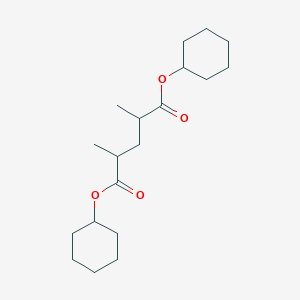
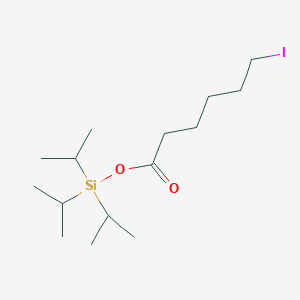
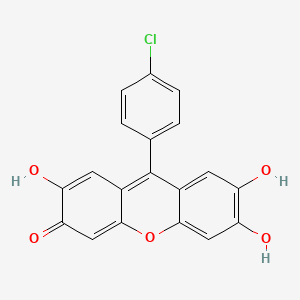

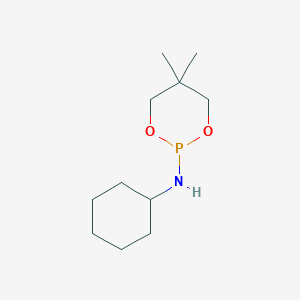
![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
